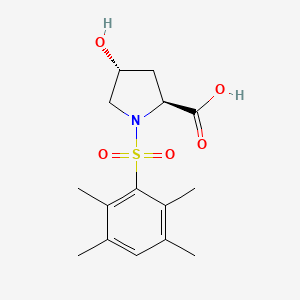
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a hydroxy group and a carboxylic acid group, along with a tetramethylbenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the hydroxy and carboxylic acid groups through a series of reactions. The tetramethylbenzenesulfonyl group can be added using sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can participate in covalent bonding, leading to irreversible inhibition of certain enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives with hydroxy, carboxylic acid, and sulfonyl groups. Examples include:
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
Uniqueness
What sets (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid apart is the presence of the tetramethylbenzenesulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications where other pyrrolidine derivatives may not be suitable.
Propiedades
Fórmula molecular |
C15H21NO5S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)16-7-12(17)6-13(16)15(18)19/h5,12-13,17H,6-7H2,1-4H3,(H,18,19)/t12-,13+/m1/s1 |
Clave InChI |
WZTVCDXECCEDTN-OLZOCXBDSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(CC2C(=O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


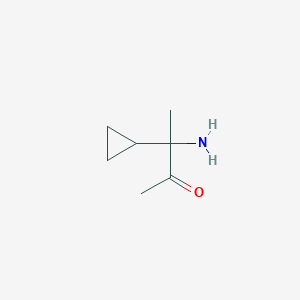
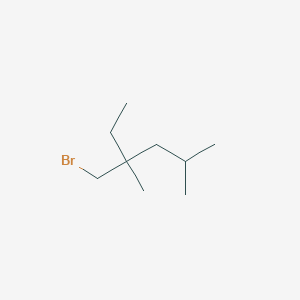

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)


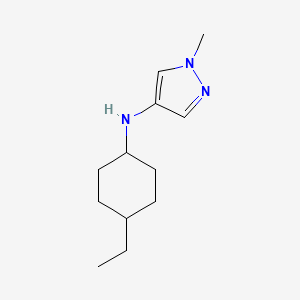
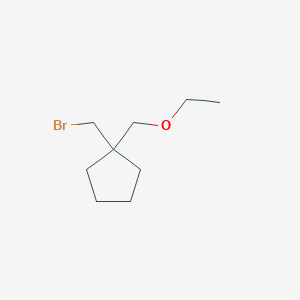
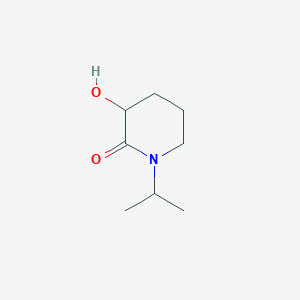
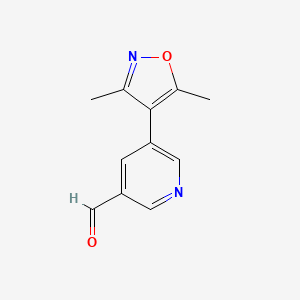

![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
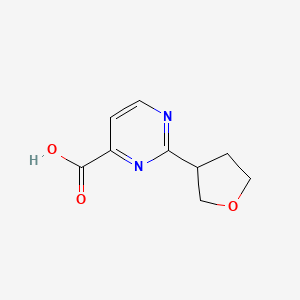
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
